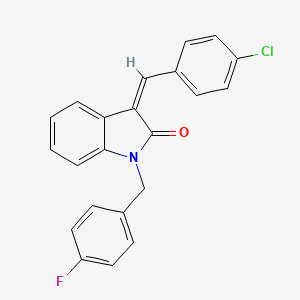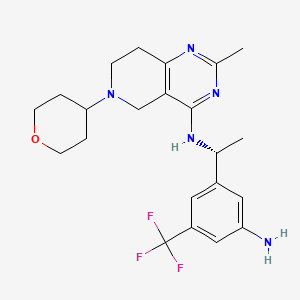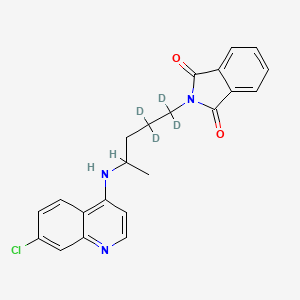
Toxoflavin-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxoflavin-13C4 is a stable isotope-labeled compound, specifically a 13C-labeled version of toxoflavinThe 13C labeling is used for tracing and quantification in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toxoflavin-13C4 involves the incorporation of 13C isotopes into the molecular structure of toxoflavin. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The exact synthetic route can vary, but it generally involves multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The process involves large-scale synthesis using 13C-labeled starting materials, followed by purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Toxoflavin-13C4 undergoes various chemical reactions, including:
Oxidation: Toxoflavin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert toxoflavin into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the toxoflavin molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized toxoflavin derivatives, while reduction can produce reduced forms of toxoflavin .
Scientific Research Applications
Toxoflavin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toxoflavin in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly as an antibiotic and enzyme inhibitor.
Industry: Utilized in the development of new drugs and chemical processes, leveraging its unique properties and isotopic labeling .
Mechanism of Action
Toxoflavin-13C4 exerts its effects by inhibiting specific enzymes and interacting with molecular targets. One of its primary targets is the transcription factor 4 (TCF4)/β-catenin complex, which plays a crucial role in various cellular processes. Toxoflavin also acts as an inhibitor of the enzyme KDM4A, contributing to its antitumor activity. The mechanism involves the binding of toxoflavin to these targets, leading to the inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Toxoflavin: The non-labeled version of Toxoflavin-13C4, with similar biological activities but without the isotopic labeling.
Xanthothricin: Another name for toxoflavin, sharing the same chemical structure and properties.
KDM4A Inhibitors: Other compounds that inhibit the enzyme KDM4A, such as PKF118-310.
Uniqueness
This compound is unique due to its 13C labeling, which allows for precise tracing and quantification in scientific studies. This isotopic labeling provides valuable insights into the behavior and transformation of toxoflavin in various systems, making it a powerful tool in research .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
197.13 g/mol |
IUPAC Name |
1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
InChI Key |
SLGRAIAQIAUZAQ-PQVJJBODSA-N |
Isomeric SMILES |
CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


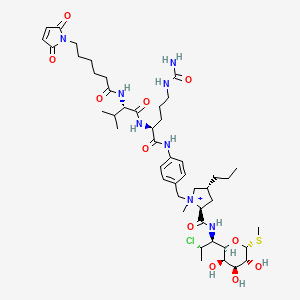
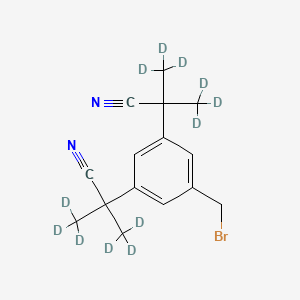
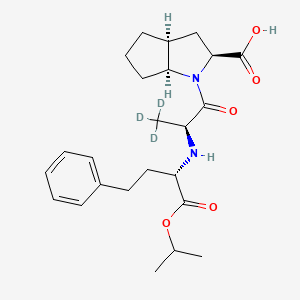
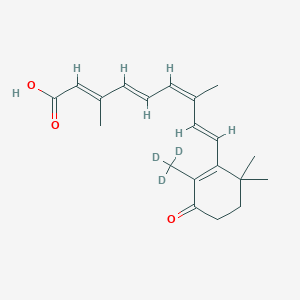
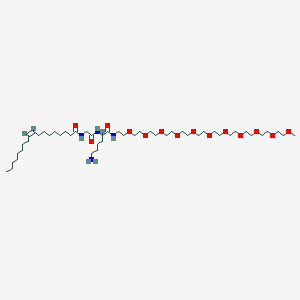
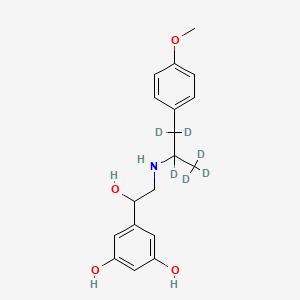
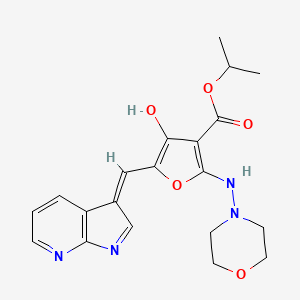
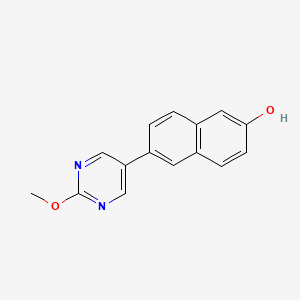
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
